molecular formula C16H18N2 B14569531 4-(3-Phenylpropyl)benzene-1-carboximidamide CAS No. 61625-45-4

4-(3-Phenylpropyl)benzene-1-carboximidamide

Cat. No.: B14569531
CAS No.: 61625-45-4
M. Wt: 238.33 g/mol
InChI Key: BZDCYHWUOQBPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Phenylpropyl)benzene-1-carboximidamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a phenylpropyl group and a carboximidamide group. Benzene derivatives are known for their aromatic properties and are widely used in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropyl)benzene-1-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(3-Phenylpropyl)benzaldehyde with ammonium chloride in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

4-(3-Phenylpropyl)benzene-1-carboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Phenylpropyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

    4-(3-Phenylpropyl)benzene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group.

    4-(3-Phenylpropyl)benzene-1-amine: Features an amine group instead of a carboximidamide group.

Uniqueness

4-(3-Phenylpropyl)benzene-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboximidamide group allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

61625-45-4

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

4-(3-phenylpropyl)benzenecarboximidamide

InChI

InChI=1S/C16H18N2/c17-16(18)15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H3,17,18)

InChI Key

BZDCYHWUOQBPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.